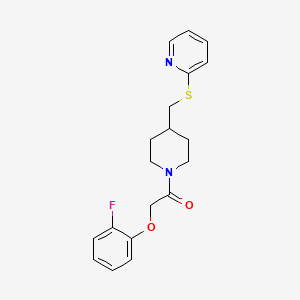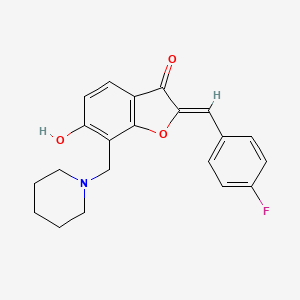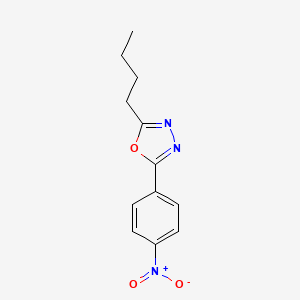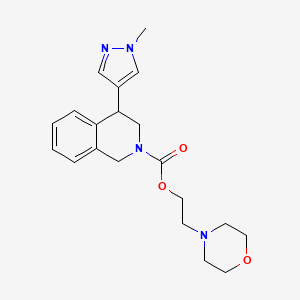
2-(2-Fluorophenoxy)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Fluorophenoxy)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound belongs to the class of piperidine derivatives and has shown promising results in various studies.
Scientific Research Applications
Fluoroionophores and Metal Recognition
A study highlighted the development of fluoroionophores from diamine-salicylaldehyde derivatives, specifically focusing on their interaction with various metal cations. Notably, a compound designated as I was found to chelate Zn +2 specifically in both organic and semi-aqueous solutions. Another compound, II, was recognized as an excellent metal recognizer, especially for Zn +2, distinguishing it from acetates, chloride, and perchlorate salts. The study also observed that the pyridine moiety in these compounds contributed to anionic-dependent metal binding behavior, enhancing metal-fluorophore complexation. Additionally, these fluoroionophores were preliminarily tested for cellular metal staining, using general fluorescence and ratio fluorescence methods, indicating potential applications in biological and chemical sensing fields (Hong et al., 2012).
Corrosion Inhibition
Research on the corrosion inhibition efficiency of various Schiff bases, including a compound named 2-((pyridin-2-ylimino)methyl)phenol (S1), was conducted. The study focused on their effectiveness in protecting carbon steel against corrosion in a 1 M hydrochloric acid environment. Among the tested compounds, S2, another Schiff base, emerged as the most efficient inhibitor. The study highlighted the role of these compounds in acting as mixed (cathodic/anodic) inhibitors and linked their corrosion inhibition efficiency to their chemical structures (Hegazy et al., 2012).
Molecular Docking and Cytotoxic Studies
A compound closely related to the structure , named 1-(4-(6-Fluorobenzo [d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone, was synthesized and underwent various characterizations, including IR, NMR, and MS studies. Its thermal stability was analyzed, and the compound's structure was confirmed through single crystal XRD analysis. The study also ventured into understanding the compound's interaction with human serum albumin, using fluorescence spectroscopy to elucidate its pharmacokinetic nature. Furthermore, molecular docking studies were conducted to gain insights into the compound's potential in carrier protein applications (Govindhan et al., 2017).
Hydrogen-bonding Patterns in Enaminones
Research focusing on the hydrogen-bonding patterns in enaminones, including analogs of the compound of interest, demonstrated significant intra- and intermolecular hydrogen bonding. This bonding played a crucial role in establishing the structure and stability of the compounds. The study provided insights into the molecular interactions and the potential applications of these compounds in various fields (Balderson et al., 2007).
Quantum Chemical and Molecular Dynamic Simulation Studies
A study conducted quantum chemical calculations and molecular dynamics simulations on piperidine derivatives to investigate their adsorption and corrosion inhibition properties on iron surfaces. The study aimed to understand the interaction of these compounds with metal surfaces and correlated the inhibition efficiencies with their chemical structures. This research is crucial for applications in corrosion protection and material science (Kaya et al., 2016).
properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2S/c20-16-5-1-2-6-17(16)24-13-19(23)22-11-8-15(9-12-22)14-25-18-7-3-4-10-21-18/h1-7,10,15H,8-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNXKNXSQUTASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2650550.png)
![N-[3-(2-Methylpropanoylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2650553.png)

![2-Amino-2-[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2650555.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethyl-4-oxohexanoic acid](/img/structure/B2650561.png)
![2-Chloro-N-(cyclooctylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2650565.png)

![1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![7-(3,4-diethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2650571.png)